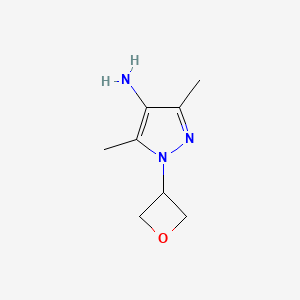
2-(3-Formyl-4-hydroxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C9H8O5. It is characterized by the presence of a formyl group, a hydroxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid typically involves the reaction of 3-formyl-4-hydroxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Formyl-4-hydroxyphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid as a catalyst for esterification.
Major Products Formed
Oxidation: 2-(3-Carboxy-4-hydroxyphenoxy)acetic acid.
Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenoxy)acetic acid.
Substitution: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-(3-Formyl-4-hydroxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenoxyacetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenoxyacetic acid: Similar structure but with a hydroxy group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is unique due to the presence of both a formyl group and a hydroxy group on the phenoxyacetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8O5 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-(3-formyl-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8O5/c10-4-6-3-7(1-2-8(6)11)14-5-9(12)13/h1-4,11H,5H2,(H,12,13) |
Clé InChI |
PEDIIVLUPHCOCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(=O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
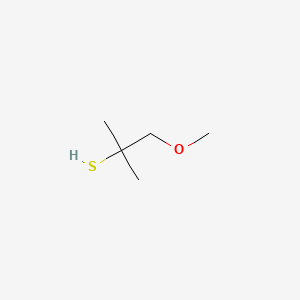

![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
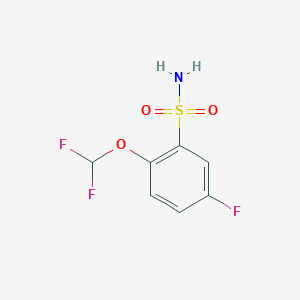

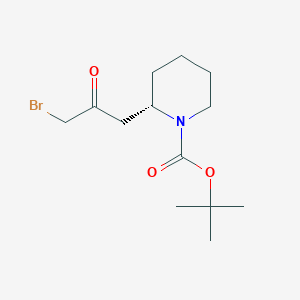
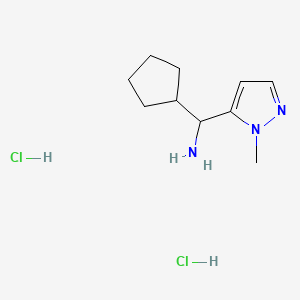
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
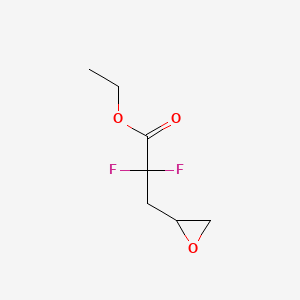
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
